molecular formula C28H24N2O5 B044563 Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 1187769-74-9

Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No. B044563
M. Wt: 468.5 g/mol
InChI Key: BLYNQWCAFUPIDB-AGAMRWJHSA-N
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Description

Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate is a useful research compound. Its molecular formula is C28H24N2O5 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of the compound involves the condensation of benzhydryl chloride with (6R,7S)-7-amino-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic acid, followed by benzoylation of the resulting benzhydryl (6R,7S)-7-aminomethyl-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate.

Starting Materials
Benzhydryl chloride, (6R,7S)-7-amino-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic acid, Sodium bicarbonate, Benzoyl chloride, Dimethylformamide, Diethyl ether, Methanol, Ethyl acetate, Wate

Reaction
Step 1: Dissolve (6R,7S)-7-amino-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic acid (1.0 equiv) in dimethylformamide (DMF) and add sodium bicarbonate (1.2 equiv)., Step 2: Slowly add benzhydryl chloride (1.1 equiv) to the reaction mixture at room temperature and stir for 12 hours., Step 3: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over sodium sulfate., Step 4: Concentrate the organic layer under reduced pressure and purify the residue by flash chromatography to obtain benzhydryl (6R,7S)-7-aminomethyl-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate., Step 5: Dissolve benzhydryl (6R,7S)-7-aminomethyl-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate in methanol and add benzoyl chloride (1.1 equiv) dropwise at 0°C., Step 6: Stir the reaction mixture at room temperature for 12 hours, then pour into water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over sodium sulfate., Step 7: Concentrate the organic layer under reduced pressure and purify the residue by flash chromatography to obtain Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate.

properties

IUPAC Name

benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,22-24,27H,1,17H2,(H,29,31)/t22-,23?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYNQWCAFUPIDB-AGAMRWJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CO[C@@H]2[C@@H](C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate

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